

Application Note: Step-by-Step Synthesis of 4-Methylnicotinic Acid Hydrochloride

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Compound of Interest

Compound Name: 4-Methylnicotinic acid
Hydrochloride

Cat. No.: B1334645

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylnicotinic acid, also known as 4-methyl-3-pyridinecarboxylic acid, is a pyridine derivative and a valuable building block in medicinal chemistry and materials science. Its hydrochloride salt is often preferred for its improved stability and solubility.^{[1][2]} This document outlines a detailed protocol for the synthesis of **4-Methylnicotinic acid Hydrochloride**, commencing from the hydrolysis of a cyanopyridine precursor, followed by salt formation.

Overall Synthesis Pathway

The synthesis is a two-step process. The first step involves the acid-catalyzed hydrolysis of the nitrile group of 4-methyl-3-cyanopyridine to a carboxylic acid. The second step is the conversion of the resulting 4-Methylnicotinic acid into its hydrochloride salt by treatment with hydrochloric acid. The hydrolysis of cyanopyridines is a well-established method for producing the corresponding carboxylic acids.^{[3][4]}

Figure 1. Overall reaction scheme for the synthesis of **4-Methylnicotinic acid Hydrochloride**.

Experimental Protocol

Materials and Reagents:

- 4-methyl-3-cyanopyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle and magnetic stirrer
- pH paper or pH meter
- Büchner funnel and filter paper

Step 1: Hydrolysis of 4-methyl-3-cyanopyridine

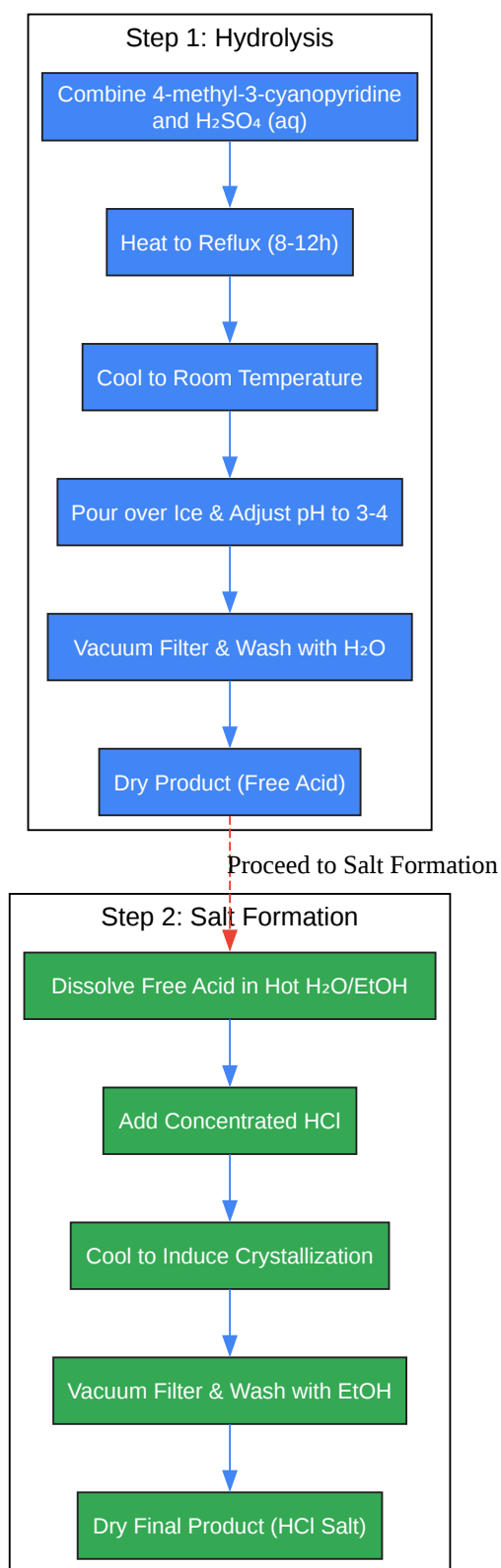
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-cyanopyridine (1.0 eq).
- **Acid Addition:** Carefully add a 50% (v/v) aqueous solution of sulfuric acid to the flask. The amount should be sufficient to fully dissolve the starting material and allow for efficient stirring.
- **Reflux:** Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice in a large beaker.
- **Neutralization:** Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) while cooling the beaker in an ice bath. Adjust the pH

to approximately 3-4, which is the isoelectric point of the product, causing it to precipitate.

- Isolation: Collect the precipitated white solid, which is 4-Methylnicotinic acid, by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Formation of **4-Methylnicotinic acid Hydrochloride**

- Dissolution: Dissolve the dried 4-Methylnicotinic acid (1.0 eq) in a minimal amount of hot deionized water or ethanol.
- Acidification: To the solution, add concentrated hydrochloric acid (1.1 eq) dropwise while stirring.
- Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the hydrochloride salt.
- Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The melting point of the final product should be around 241 °C.[\[2\]](#)



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Figure 2. Detailed workflow for the synthesis of **4-Methylnicotinic acid Hydrochloride**.

Data Presentation

The following table summarizes the typical quantities and properties for this synthesis.

Parameter	4-methyl-3-cyanopyridine	4-Methylnicotinic Acid	4-Methylnicotinic Acid HCl
Molecular Formula	C ₇ H ₆ N ₂	C ₇ H ₇ NO ₂	C ₇ H ₈ ClNO ₂
Molar Mass (g/mol)	118.14	137.14[5]	173.60[1][6]
Typical Amount (g)	10.0	~11.0 (Crude)	~13.5 (Theoretical)
Moles (mol)	0.0846	0.0846 (Theoretical)	0.0846 (Theoretical)
Molar Ratio	1.0	1.0	1.0
Appearance	Solid	White Solid	White to off-white solid[2]
Melting Point (°C)	82-85	299-301	~241[2]
Expected Yield	-	85-95%	90-98% (from free acid)

Safety Precautions

- This procedure must be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
- Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
- The neutralization step with sodium hydroxide is highly exothermic and should be performed slowly with external cooling.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.

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